8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is a complex organic compound with the molecular formula C18H30O3. It is characterized by a cyclopentyl ring with a ketone group and a pent-2-en-1-yl substituent, connected to an oct-2-enoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable dienophiles under Diels-Alder reaction conditions.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the Pent-2-en-1-yl Substituent: This step involves the addition of the pent-2-en-1-yl group through alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride (NaH).
Formation of the Oct-2-enoic Acid Chain: The final step involves the formation of the oct-2-enoic acid chain through esterification and subsequent hydrolysis reactions, using reagents like sulfuric acid (H2SO4) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is studied for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may interact with enzymes involved in plant growth and development, influencing processes such as cell division and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to stress responses and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound is structurally similar but lacks the double bond in the octanoic acid chain.
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoate: The conjugate base of the acid form, often studied in different pH conditions.
Uniqueness
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
827325-76-8 |
---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]oct-2-enoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,9,12,15-16H,2,4-6,8,10-11,13-14H2,1H3,(H,20,21)/t15-,16-/m0/s1 |
InChI Key |
UUKUPIWCMBYBLB-HOTGVXAUSA-N |
Isomeric SMILES |
CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=CC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.